molecular formula C15H18Cl2N2O3 B5667110 1-[(2,4-dichlorophenoxy)acetyl]-N-ethyl-3-pyrrolidinecarboxamide

1-[(2,4-dichlorophenoxy)acetyl]-N-ethyl-3-pyrrolidinecarboxamide

Cat. No. B5667110
M. Wt: 345.2 g/mol
InChI Key: MVMDWSKBLCCZDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-[(2,4-Dichlorophenoxy)acetyl]-N-ethyl-3-pyrrolidinecarboxamide and similar compounds involves complex organic reactions that provide insights into the structural intricacies and chemical capabilities of these molecules. For instance, the synthesis of related compounds often involves reactions such as condensation, cyclization, and substitution. A practical example involves the one-pot synthesis of 2-acetyl-1H-pyrroles from N-propargylic β-enaminones, demonstrating the complexity and creativity in synthesizing structurally related compounds (Kanova et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds like 1-[(2,4-Dichlorophenoxy)acetyl]-N-ethyl-3-pyrrolidinecarboxamide is analyzed through techniques such as X-ray diffraction and NMR spectroscopy. Such analyses reveal the spatial arrangement of atoms within the molecule, providing insights into its chemical behavior and interaction potential. The structural elucidation of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate via X-ray diffraction showcases the level of detail that can be obtained (Yang, 2009).

properties

IUPAC Name

1-[2-(2,4-dichlorophenoxy)acetyl]-N-ethylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Cl2N2O3/c1-2-18-15(21)10-5-6-19(8-10)14(20)9-22-13-4-3-11(16)7-12(13)17/h3-4,7,10H,2,5-6,8-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMDWSKBLCCZDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCN(C1)C(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.